N,N'-bis(2,6-dichlorophenyl)butanediamide
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Overview
Description
N,N’-bis(2,6-dichlorophenyl)butanediamide is an organic compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound belongs to the class of N,N’-diarylalkanediamides, which are characterized by the presence of two aromatic rings attached to a central alkanediamide chain. The dichlorophenyl groups contribute to its unique chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,6-dichlorophenyl)butanediamide typically involves the reaction of 2,6-dichloroaniline with butanedioyl dichloride (succinyl chloride) under controlled conditions. The reaction proceeds as follows:
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Step 1: Formation of the Intermediate
- 2,6-dichloroaniline is reacted with butanedioyl dichloride in the presence of a base such as triethylamine.
- The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
- The intermediate product, N,N’-bis(2,6-dichlorophenyl)butanediamide, is formed.
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Step 2: Purification
- The crude product is purified using recrystallization techniques, typically employing solvents like ethanol or methanol to obtain pure N,N’-bis(2,6-dichlorophenyl)butanediamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2,6-dichlorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise temperature and reaction condition management.
Advanced Purification Techniques: Such as column chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,6-dichlorophenyl)butanediamide undergoes various chemical reactions, including:
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Substitution Reactions:
- The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups.
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Reduction Reactions:
- The compound can be reduced under specific conditions to form corresponding amines.
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Hydrolysis:
- Under acidic or basic conditions, N,N’-bis(2,6-dichlorophenyl)butanediamide can undergo hydrolysis to yield 2,6-dichloroaniline and butanedioic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution Reactions: Substituted derivatives of N,N’-bis(2,6-dichlorophenyl)butanediamide.
Reduction Reactions: Corresponding amines.
Hydrolysis: 2,6-dichloroaniline and butanedioic acid.
Scientific Research Applications
N,N’-bis(2,6-dichlorophenyl)butanediamide has diverse applications in scientific research:
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Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology:
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Medicine:
- Potential applications in the development of new therapeutic agents due to its unique chemical structure.
- Studied for its cytotoxicity and potential use in cancer research.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2,6-dichlorophenyl)butanediamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- The compound may interact with enzymes and proteins involved in microbial cell wall synthesis, leading to antimicrobial effects.
- Potential binding to cellular receptors and enzymes involved in metabolic pathways.
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Pathways Involved:
- Inhibition of key enzymes in microbial metabolic pathways, leading to growth inhibition.
- Disruption of cellular processes in algae, affecting chlorophyll production and photosynthesis .
Comparison with Similar Compounds
N,N’-bis(2,6-dichlorophenyl)butanediamide can be compared with other similar compounds in the N,N’-diarylalkanediamide class:
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N,N’-bis(4-methoxyphenyl)butanediamide:
- Similar structure but with methoxy groups instead of chlorine.
- Exhibits different reactivity and biological activity.
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N,N’-bis(2,6-dichlorophenyl)ethanediamide:
- Shorter alkanediamide chain.
- Different physical and chemical properties.
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N,N’-bis(2,6-dichlorophenyl)hexanediamide:
- Longer alkanediamide chain.
- Variations in solubility and reactivity.
Uniqueness
N,N’-bis(2,6-dichlorophenyl)butanediamide stands out due to its specific dichlorophenyl groups and butanediamide chain, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H12Cl4N2O2 |
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Molecular Weight |
406.1 g/mol |
IUPAC Name |
N,N'-bis(2,6-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-9-3-1-4-10(18)15(9)21-13(23)7-8-14(24)22-16-11(19)5-2-6-12(16)20/h1-6H,7-8H2,(H,21,23)(H,22,24) |
InChI Key |
CFEDURZRISXFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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